molecular formula C19H18N2O3 B3866939 2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)-1-(2-nitrophenyl)ethanone

2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)-1-(2-nitrophenyl)ethanone

Cat. No. B3866939
M. Wt: 322.4 g/mol
InChI Key: WDNDYQVSXPTYCM-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)-1-(2-nitrophenyl)ethanone, commonly referred to as DINE, is a synthetic compound that has been widely studied for its potential use in various scientific research applications. DINE is a member of the isoquinoline family of compounds and has been shown to have unique properties that make it an attractive candidate for use in a variety of research fields.

Mechanism of Action

The mechanism of action of DINE is not fully understood, but it is believed to act as an inhibitor of certain enzymes and proteins. This inhibition may lead to the disruption of certain cellular processes, which could have a variety of effects depending on the specific application.
Biochemical and Physiological Effects:
Studies have shown that DINE has a variety of biochemical and physiological effects, including anti-inflammatory and anti-cancer properties. DINE has also been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of DINE is its synthetic accessibility, which makes it a readily available compound for use in laboratory experiments. Additionally, DINE has been shown to have a high degree of stability, which makes it an attractive candidate for use in experiments that require long-term storage. However, one limitation of DINE is its relatively low solubility in water, which can make it difficult to work with in certain applications.

Future Directions

There are many potential future directions for the study of DINE. One area of research that is currently being explored is the development of new drugs based on the structure of DINE. Additionally, there is ongoing research into the potential use of DINE as a building block for the synthesis of more complex compounds. Finally, there is interest in exploring the potential use of DINE in the development of new materials with unique properties.

Scientific Research Applications

DINE has been studied for its potential use in a variety of scientific research applications, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, DINE has been shown to have potential as a lead compound for the development of new drugs for the treatment of various diseases, including cancer and Alzheimer's disease. In materials science, DINE has been studied for its potential use in the development of new materials with unique properties. In organic synthesis, DINE has been used as a building block for the synthesis of more complex compounds.

properties

IUPAC Name

(2Z)-2-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)-1-(2-nitrophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-19(2)12-13-7-3-4-8-14(13)16(20-19)11-18(22)15-9-5-6-10-17(15)21(23)24/h3-11,20H,12H2,1-2H3/b16-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDNDYQVSXPTYCM-WJDWOHSUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC=CC=C2C(=CC(=O)C3=CC=CC=C3[N+](=O)[O-])N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC2=CC=CC=C2/C(=C/C(=O)C3=CC=CC=C3[N+](=O)[O-])/N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-2-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)-1-(2-nitrophenyl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)-1-(2-nitrophenyl)ethanone
Reactant of Route 2
Reactant of Route 2
2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)-1-(2-nitrophenyl)ethanone
Reactant of Route 3
2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)-1-(2-nitrophenyl)ethanone
Reactant of Route 4
2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)-1-(2-nitrophenyl)ethanone
Reactant of Route 5
2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)-1-(2-nitrophenyl)ethanone
Reactant of Route 6
2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)-1-(2-nitrophenyl)ethanone

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